Azidocillin

描述

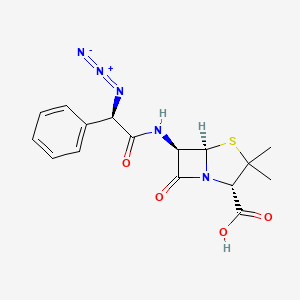

Structure

3D Structure

属性

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4S/c1-16(2)11(15(24)25)21-13(23)10(14(21)26-16)18-12(22)9(19-20-17)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,22)(H,24,25)/t9-,10-,11+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFHGIPNGIAMDK-NJBDSQKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=[N+]=[N-])C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938154 | |

| Record name | Azidocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Azidocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.11e-01 g/L | |

| Record name | Azidocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17243-38-8 | |

| Record name | Azidocillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17243-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azidocillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azidocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azidocillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZIDOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8XDP7L3SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azidocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Azidocillin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidocillin is a semi-synthetic, narrow-spectrum penicillin antibiotic.[1] As a member of the beta-lactam class of antibiotics, its primary mechanism of action is the disruption of bacterial cell wall synthesis, a process crucial for bacterial viability.[1][2] This guide provides a detailed exploration of the molecular interactions and cellular consequences of this compound's activity, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of this compound is achieved through the inhibition of the final stage of peptidoglycan synthesis. Peptidoglycan, a vital heteropolymer of sugars and amino acids, provides structural integrity to the bacterial cell wall, protecting the organism from osmotic stress.[3]

This compound's molecular structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural similarity allows it to act as a competitive inhibitor for Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the cross-linking of the peptidoglycan chains.[1] By covalently binding to the active site of these enzymes, this compound effectively inactivates them, preventing the formation of a stable cell wall.[1] This disruption of cell wall integrity ultimately leads to cell lysis and bacterial death.[1]

Key Molecular Targets: Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins are a group of bacterial transpeptidases, carboxypeptidases, and endopeptidases involved in the final steps of peptidoglycan assembly. This compound, like other penicillins, targets these proteins to exert its antibacterial effect. While specific binding affinities of this compound to a wide range of bacterial PBPs are not extensively documented in publicly available literature, its activity against various Gram-positive and Gram-negative bacteria suggests a broad spectrum of PBP targets.

Quantitative Data

Pharmacokinetic Properties of this compound

A summary of the pharmacokinetic parameters of this compound is presented below.

| Parameter | Value | Reference |

| Bioavailability | 57-64% (oral) | [4] |

| Protein Binding | ~84% | [5] |

| Half-life | 0.6-1.1 hours | [4] |

| Excretion | 37-50% unchanged in urine | [4] |

Minimum Inhibitory Concentrations (MIC)

Disclaimer: The MIC values presented below are for Ampicillin and are intended for contextual purposes only. They do not represent the specific MIC values for this compound.

| Bacterial Species | Ampicillin MIC Range (µg/mL) |

| Streptococcus pneumoniae | ≤0.06 - ≥2 (depending on resistance) |

| Staphylococcus aureus (Methicillin-susceptible) | ≤0.25 - 2 |

| Haemophilus influenzae | ≤1 - ≥4 (depending on beta-lactamase production) |

| Escherichia coli | 2 - >32 |

| Proteus mirabilis | ≤1 - >32 |

| Enterococcus faecalis | 1 - 4 |

| Shigella spp. | ≤0.25 - >256 |

| Salmonella typhosa | 0.5 - 2 |

| Neisseria gonorrhoeae | ≤0.06 - ≥2 (depending on resistance) |

Experimental Protocols

I. Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare this compound Stock Solution: Dissolve a known weight of this compound powder in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (typically 5 x 10^5 CFU/mL) in CAMHB.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a positive control well (bacteria without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

II. Penicillin-Binding Protein (PBP) Competition Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for specific PBPs using a fluorescently labeled penicillin.

Materials:

-

Bacterial membrane preparations containing PBPs

-

This compound

-

Fluorescently labeled penicillin (e.g., Bocillin FL)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE apparatus

-

Fluorescence gel scanner

Procedure:

-

Incubation with this compound: Incubate the bacterial membrane preparations with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at 37°C to allow for binding to PBPs.

-

Addition of Fluorescent Penicillin: Add a saturating concentration of the fluorescently labeled penicillin to the mixture and incubate for a further 10-15 minutes. The fluorescent penicillin will bind to any PBPs not already occupied by this compound.

-

Termination of Reaction: Stop the reaction by adding a sample buffer containing SDS.

-

SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

-

Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands will be inversely proportional to the binding of this compound.

-

Analysis: Quantify the fluorescence intensity of each PBP band to determine the concentration of this compound required to inhibit 50% of the binding of the fluorescent penicillin (IC50 value), which reflects the binding affinity.

III. Bacterial Cell Wall Synthesis Inhibition Assay

This protocol describes a method to measure the inhibition of peptidoglycan synthesis by this compound using radiolabeled precursors.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound

-

Radiolabeled peptidoglycan precursor (e.g., [³H]N-acetylglucosamine or [¹⁴C]diaminopimelic acid)

-

Growth medium

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Pre-incubation with this compound: Incubate the bacterial culture with varying concentrations of this compound for a short period.

-

Addition of Radiolabeled Precursor: Add the radiolabeled peptidoglycan precursor to the culture and continue incubation to allow for its incorporation into the cell wall.

-

Precipitation of Macromolecules: Stop the incorporation by adding cold TCA. This will precipitate the macromolecules, including the newly synthesized peptidoglycan.

-

Washing: Wash the precipitate to remove any unincorporated radiolabeled precursor.

-

Scintillation Counting: Measure the radioactivity of the precipitate using a scintillation counter.

-

Analysis: The amount of incorporated radioactivity is directly proportional to the rate of peptidoglycan synthesis. A decrease in radioactivity in the presence of this compound indicates inhibition of cell wall synthesis.

Visualizations

References

- 1. This compound | C16H17N5O4S | CID 15574941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quality control and interpretive criteria for the azlocillin disk diffusion susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of amdinocillin (mecillinam) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

Azidocillin: A Technical Guide on its Discovery and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidocillin is a semi-synthetic, narrow-spectrum β-lactam antibiotic belonging to the penicillin class of drugs.[1] It is structurally similar to ampicillin and is noted for its azide functionality.[2][3] This document provides a comprehensive overview of the discovery, mechanism of action, pharmacological properties, and clinical development of this compound.

Discovery and Chemical Profile

This compound, chemically known as (2S,5R,6R)-6-{[(2R)-2-azido-2-phenylacetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, was first synthesized and patented by Beecham (now part of GlaxoSmithKline) in the mid-1960s.[4][5] Its development was part of the broader effort during the "golden era" of antibiotics (1940s-1960s) to generate semi-synthetic penicillin derivatives with improved characteristics over natural penicillins.[6]

Chemical Structure:

The synthesis of this compound, like other semi-synthetic penicillins, involves the acylation of 6-aminopenicillanic acid (6-APA).[8]

Mechanism of Action

As a member of the β-lactam family of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2]

The key steps in its mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates specific PBPs located on the inner membrane of the bacterial cell wall.[1][9] These proteins are essential enzymes involved in the final steps of peptidoglycan synthesis.

-

Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs interferes with the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity and rigidity of the bacterial cell wall.[1][2]

-

Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic pressure changes and ultimately causing cell lysis and death.[1][2][9] This process may be further mediated by bacterial autolytic enzymes.[1][9]

References

- 1. This compound | C16H17N5O4S | CID 15574941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [drugfuture.com]

- 5. This compound – Wikipedia [de.wikipedia.org]

- 6. History of antibiotic development – Understand – ReAct [reactgroup.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. US4351766A - Production of penicillins - Google Patents [patents.google.com]

- 9. go.drugbank.com [go.drugbank.com]

Investigating the Biological Targets of Azidocillin in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidocillin is a semisynthetic, narrow-spectrum penicillin antibiotic. Like other members of the β-lactam class, its primary mechanism of action is the disruption of bacterial cell wall synthesis. This technical guide provides a detailed overview of the known biological targets of this compound in bacteria, the mechanism of action, and the experimental protocols used to elucidate these interactions. While specific quantitative binding affinity and inhibition data for this compound are not extensively available in public literature, this document outlines the established methodologies for determining such parameters and presents data for analogous β-lactam antibiotics to provide a comprehensive understanding of the field.

Introduction

The bacterial cell wall is a crucial structure for maintaining cell integrity and shape, making it an excellent target for antimicrobial agents. The peptidoglycan layer, a key component of the cell wall, is synthesized and maintained by a group of enzymes known as Penicillin-Binding Proteins (PBPs). This compound, a derivative of 6-aminopenicillanic acid, exerts its bactericidal effect by targeting and inactivating these essential enzymes.[1] This guide delves into the specific PBP targets of this compound, the downstream cellular consequences of their inhibition, and the experimental frameworks used to investigate these phenomena.

Biological Targets of this compound

The primary biological targets of this compound are the Penicillin-Binding Proteins (PBPs).[1] These are bacterial enzymes involved in the final steps of peptidoglycan synthesis. By binding to these proteins, this compound inhibits their enzymatic activity, leading to a compromised cell wall and eventual cell lysis.[1]

Known Penicillin-Binding Protein Targets in Streptococcus pneumoniae

Research has identified several specific PBPs in Streptococcus pneumoniae that are inhibited by this compound.[2] These are summarized in the table below.

| Target Protein | Organism | Function | Reference |

| Penicillin-binding protein 2a | Streptococcus pneumoniae (strain ATCC BAA-255 / R6) | Cell wall formation | [2] |

| Penicillin-binding protein 1b | Streptococcus pneumoniae (strain ATCC BAA-255 / R6) | Peptidoglycan synthesis | [2] |

| Serine-type D-Ala-D-Ala carboxypeptidase | Streptococcus pneumoniae | Peptidoglycan maturation | [2] |

| Penicillin-binding protein 1A | Streptococcus pneumoniae (strain ATCC BAA-255 / R6) | Cell wall formation | [2] |

| Penicillin-binding protein 2B | Streptococcus pneumoniae (strain ATCC BAA-255 / R6) | A transpeptidase that forms peptide cross-links in peptidoglycan | [2] |

Mechanism of Action

This compound's mechanism of action follows the established paradigm for β-lactam antibiotics. It involves the inhibition of the transpeptidase activity of PBPs, which are crucial for the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis triggers a cascade of events leading to cell death.

Interference with Autolysins

In addition to direct inhibition of cell wall synthesis, this compound may also interfere with autolysin inhibitors.[1] Autolysins are bacterial enzymes that degrade peptidoglycan. Their activity is tightly regulated to allow for cell growth and division. It is hypothesized that by disrupting the normal cell wall synthesis process, β-lactams like this compound can lead to the dysregulation of autolysin activity, contributing to cell lysis.[3]

Quantitative Data

| Antibiotic | PBP Target | Organism | kinact/KI (M-1s-1) | Reference |

| Penicillin G | PBP2x | Streptococcus pneumoniae | 200,000 | |

| Ampicillin | PBP2x | Streptococcus pneumoniae | 59,000 | |

| Penicillin G | PBP1a | Streptococcus pneumoniae | 70,000 | |

| Ampicillin | PBP1a | Streptococcus pneumoniae | 15,000 |

This data is illustrative and not specific to this compound.

Minimum Inhibitory Concentrations (MICs)

Specific, comparative MIC data for this compound against a broad range of bacteria is not available in a structured format in the reviewed literature. However, this compound is known to be a narrow-spectrum antibiotic, with activity primarily against Gram-positive bacteria.[1] The following table provides representative MIC ranges for penicillin against common bacterial species to provide context.

| Organism | Penicillin MIC Range (μg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤ 0.06 |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.12 - 1 |

| Streptococcus pneumoniae (penicillin-resistant) | ≥ 2 |

| Staphylococcus aureus (methicillin-susceptible) | ≤ 0.12 |

This data is for penicillin and serves as a general reference.

Experimental Protocols

The identification and characterization of the biological targets of β-lactam antibiotics like this compound involve a series of well-established experimental protocols.

Protocol for PBP Identification using Affinity Chromatography

This method is used to isolate and identify proteins that bind to a specific ligand, in this case, a penicillin antibiotic.

Materials:

-

Bacterial cell culture

-

Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

-

Ultracentrifuge

-

Affinity chromatography column with immobilized ampicillin (e.g., Ampicillin-Sepharose)

-

Wash buffer (e.g., Tris-HCl with NaCl)

-

Elution buffer (e.g., high concentration of a competitive β-lactam or a denaturing agent)

-

SDS-PAGE reagents

-

Mass spectrometer

Procedure:

-

Cell Lysis and Membrane Preparation:

-

Harvest bacterial cells from culture by centrifugation.

-

Resuspend the cell pellet in lysis buffer and incubate to lyse the cells.

-

Perform ultracentrifugation to pellet the cell membranes.

-

Wash the membrane pellet to remove cytoplasmic proteins.

-

-

Affinity Chromatography:

-

Solubilize the membrane proteins using a suitable detergent.

-

Load the solubilized membrane protein extract onto the ampicillin-Sepharose column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound PBPs from the column using the elution buffer.

-

Concentrate the eluted protein fraction.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest from the gel.

-

-

Mass Spectrometry:

-

Perform in-gel digestion of the excised protein bands (e.g., with trypsin).

-

Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.

-

Protocol for Bocillin-FL Competition Assay to Determine IC50

This assay is used to determine the concentration of an unlabeled β-lactam (like this compound) required to inhibit 50% of the binding of a fluorescently labeled penicillin (Bocillin-FL) to PBPs.

Materials:

-

Bacterial cells or purified PBPs

-

Phosphate-buffered saline (PBS)

-

Bocillin-FL (fluorescent penicillin derivative)

-

Unlabeled this compound at various concentrations

-

SDS-PAGE reagents

-

Fluorescence gel scanner

Procedure:

-

Cell Preparation:

-

Grow bacterial cells to mid-log phase.

-

Harvest and wash the cells with PBS.

-

-

Competition Binding:

-

Resuspend the cells in PBS containing a range of concentrations of this compound.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to allow this compound to bind to the PBPs.

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of Bocillin-FL to each sample.

-

Incubate for a shorter period (e.g., 10 minutes) to label the PBPs that are not already bound by this compound.

-

-

Analysis:

-

Wash the cells to remove unbound Bocillin-FL.

-

Lyse the cells and separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of the PBP bands at each this compound concentration.

-

Plot the fluorescence intensity against the this compound concentration and determine the IC50 value.

-

Conclusion

This compound's antibacterial activity is primarily mediated through the inhibition of Penicillin-Binding Proteins, disrupting the crucial process of bacterial cell wall synthesis. While the specific PBP targets in Streptococcus pneumoniae have been identified, detailed quantitative data on the binding affinities and inhibitory concentrations of this compound are not widely available. The experimental protocols outlined in this guide provide a robust framework for generating such data and for the continued investigation of the interactions between this compound and its bacterial targets. A deeper understanding of these interactions is essential for optimizing the use of existing antibiotics and for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Azidocillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidocillin is a semi-synthetic, narrow-spectrum beta-lactam antibiotic belonging to the penicillin family. Structurally similar to ampicillin, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, intended to serve as a resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. While extensive data on this compound is limited in publicly available literature, this guide synthesizes the existing information and, where necessary, draws upon data from structurally related compounds and standardized methodologies to provide a thorough understanding of its profile.

Pharmacodynamic Properties

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] By binding to specific penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, this compound obstructs the third and final stage of peptidoglycan synthesis.[1] Peptidoglycan is a critical component that provides structural integrity to the bacterial cell wall. The inactivation of PBPs interferes with the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis, which is often mediated by the bacterium's own autolytic enzymes.[1]

Spectrum of Antibacterial Activity

This compound is characterized as a narrow-spectrum penicillin. It has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria. One comparative study indicated that the in vitro activities of this compound and ampicillin were comparable against 20 strains of Haemophilus influenzae, 50 strains of Enterococci, and 4 strains of Bordetella pertussis. In the same study, its effectiveness against 100 strains of Staphylococcus aureus and 25 strains of Streptococcus group A was found to be similar to that of phenoxymethylpenicillin.[1]

Quantitative Pharmacodynamic Data

Detailed Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of clinical isolates is not extensively available in the literature. The following table summarizes the available information. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| Haemophilus influenzae | Comparable to Ampicillin | - | - | A study on 20 strains showed no significant difference in activity compared to ampicillin.[1] |

| Enterococci | Comparable to Ampicillin | - | - | A study on 50 strains showed no significant difference in activity compared to ampicillin.[1] |

| Bordetella pertussis | Comparable to Ampicillin | - | - | A study on 4 strains showed no significant difference in activity compared to ampicillin.[1] |

| Staphylococcus aureus | Comparable to Phenoxymethylpenicillin | - | - | A study on 100 strains showed effectiveness at the same degree as phenoxymethylpenicillin.[1] |

| Streptococcus group A | Comparable to Phenoxymethylpenicillin | - | - | A study on 25 strains showed effectiveness at the same degree as phenoxymethylpenicillin.[1] |

Note: Specific MIC50 and MIC90 values for this compound are not well-documented in the available literature.

Pharmacokinetic Properties

Pharmacokinetic studies in healthy adult volunteers have provided key insights into the absorption, distribution, metabolism, and excretion of this compound.[2]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound administered via various routes.

Table 1: this compound Pharmacokinetic Parameters Following Single Doses [2]

| Parameter | Oral (750 mg Tablet) | Oral (750 mg Suspension) | Intramuscular (799 mg) | Intravenous (799 mg) |

| Mean Peak Serum Concentration (Cmax) | 6.5-8.0 µg/mL | 12.4 µg/mL | 18.5 µg/mL | - |

| Bioavailability | 57-60% | 64% | Comparable to i.v. | 100% |

| Serum Half-life (t½) | 0.6-1.1 h | 0.6-1.1 h | 0.6-1.1 h | 0.6-0.7 h |

| Urinary Recovery of Active Drug (% of dose) | 37-40% | - | - | Nearly 50% |

Table 2: Additional Pharmacokinetic Parameters

| Parameter | Value | Source |

| Volume of Distribution (Vd,beta) | 27-34 L | [2] |

| Protein Binding | ~84% | |

| Metabolism | Primarily to penicilloic acids | [3] |

| Primary Route of Excretion | Renal | [2] |

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not fully available. However, based on standard methodologies for pharmacokinetic and pharmacodynamic studies of beta-lactam antibiotics, the following sections describe the likely experimental designs.

Pharmacokinetic Study Protocol (General)

A typical pharmacokinetic study in healthy volunteers would follow a structured protocol to ensure data integrity and subject safety.

A common design is a randomized, open-label, crossover study.[2] This design allows for each subject to act as their own control, reducing variability. A washout period of several half-lives is incorporated between different formulations or routes of administration.

Healthy adult volunteers are typically recruited. Inclusion and exclusion criteria are established to ensure a homogenous study population and to minimize risks.

-

Dosing : Subjects receive a single dose of the drug in a fasted state.

-

Blood Sampling : Venous blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to capture the absorption, distribution, and elimination phases.

-

Urine Collection : Urine is collected over a specified period (e.g., 24 hours) to determine the extent of renal excretion of the unchanged drug.

The concentration of this compound in serum and urine samples would be determined using a validated High-Performance Liquid Chromatography (HPLC) method, likely with UV detection.

-

Sample Preparation : Protein precipitation of serum samples is a common first step.

-

Chromatographic Separation : A reversed-phase C18 column would be used with a suitable mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer).

-

Detection : UV detection at a wavelength appropriate for the chromophore in the this compound molecule.

-

Quantification : A calibration curve prepared with known concentrations of this compound would be used for quantification.

Pharmacodynamic Study Protocols (General)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a panel of bacterial isolates.

-

Preparation of Antibiotic Dilutions : A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation : The bacterial isolates to be tested are grown to a specific turbidity, corresponding to a standardized cell density.

-

Inoculation and Incubation : Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Reading : The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.

-

Apparatus : A dialysis cell is used, which is divided into two chambers by a semi-permeable membrane that allows the passage of small molecules like the drug but retains large protein molecules.

-

Procedure : One chamber is filled with plasma containing the drug, and the other chamber is filled with a protein-free buffer. The system is allowed to equilibrate.

-

Analysis : At equilibrium, the concentration of the drug in the buffer chamber represents the unbound (free) drug concentration. The total drug concentration is measured in the plasma chamber. The percentage of protein binding is then calculated.

Mandatory Visualizations

Experimental Workflows

Conclusion

This compound is a penicillin antibiotic with a pharmacokinetic profile characterized by moderate oral bioavailability and a short half-life, necessitating frequent dosing. Its pharmacodynamic activity is directed at the inhibition of bacterial cell wall synthesis, with a spectrum of activity comparable to ampicillin against several key pathogens. While a comprehensive dataset on its quantitative pharmacodynamic properties and detailed experimental protocols remains to be fully elucidated in the public domain, this guide provides a foundational understanding based on available data and established scientific methodologies. Further research is warranted to fully characterize the MIC distributions against contemporary clinical isolates and to explore its potential in combination therapies. This guide serves as a valuable resource for scientists and researchers, providing a structured overview to inform further investigation and development of this antimicrobial agent.

References

- 1. [this compound: activity in vitro, pharmacokinetics and therapeutic results in whooping cough] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of penicillins to penicilloic acids and 6-aminopenicillanic acid in man and its significance in assessing penicillin absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

Azidocillin: A Comprehensive Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation profile of Azidocillin, a semi-synthetic penicillin antibiotic. This document delves into the intrinsic chemical stability of this compound, factors influencing its degradation, its breakdown products, and the analytical methodologies used to assess its stability. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the development, formulation, and quality control of pharmaceuticals.

Chemical Structure and Properties of this compound

This compound, with the chemical name (2S,5R,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a β-lactam antibiotic. Its structure is characterized by a thiazolidine ring fused to a β-lactam ring, with an acyl side chain containing an azide group. This unique structural feature influences its chemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₇N₅O₄S |

| Molecular Weight | 375.40 g/mol |

| Appearance | White or almost white crystalline powder |

| Solubility | Sparingly soluble in water, soluble in methanol |

| pKa | Data not readily available, but expected to have two pKa values similar to other penicillins (one for the carboxylic acid and one for the amino group in the side chain). |

Factors Influencing the Stability of this compound

The stability of this compound, like other penicillins, is significantly influenced by several factors, primarily pH, temperature, and the presence of enzymes.

Effect of pH

Effect of Temperature

Temperature is a critical factor affecting the rate of chemical degradation. An increase in temperature generally leads to an exponential increase in the degradation rate of penicillins, following the principles of the Arrhenius equation.[1][4] For instance, a study on penicillin G demonstrated a significant increase in degradation rate with rising temperature.[3] Therefore, storage of this compound formulations at controlled, and often refrigerated, temperatures is crucial to maintain their potency.

Enzymatic Degradation

The most significant enzymatic degradation pathway for this compound is through the action of β-lactamases. These bacterial enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[5][6] There are several classes of β-lactamases (Ambler classes A, B, C, and D), and their substrate specificity varies.[5][7][8] Specific data on the susceptibility of this compound to different β-lactamase classes is not extensively documented in the public domain. However, as a penicillin derivative, it is expected to be susceptible to a range of β-lactamases.

Degradation Profile of this compound

The degradation of this compound is expected to proceed through pathways similar to other penicillins, primarily involving the cleavage of the β-lactam ring.

Hydrolytic Degradation Pathway

Under aqueous conditions, particularly at non-optimal pH, the primary degradation pathway is the hydrolysis of the β-lactam ring to form This compound-penicilloic acid . This inactive metabolite can undergo further degradation, including epimerization and decarboxylation, to form other products such as This compound-penilloic acid . The degradation of the related antibiotic amoxicillin has been shown to produce penicilloic acid, penilloic acid, and diketopiperazine derivatives.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 6. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 7. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]

- 9. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Azidocillin in Elucidating Beta-Lactam Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the utility of azidocillin, a semi-synthetic penicillin, as a tool in the study of beta-lactam resistance. While not in widespread clinical use, the unique properties of this compound can be leveraged in various experimental settings to probe the mechanisms of resistance, particularly those involving beta-lactamase activity and alterations in penicillin-binding proteins (PBPs). This document provides an overview of this compound's mechanism of action, a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and Beta-Lactam Resistance

This compound is a beta-lactam antibiotic belonging to the penicillin family.[1] Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, it covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1] This inhibition leads to a compromised cell wall and, ultimately, bacterial cell lysis.

The emergence of bacterial resistance to beta-lactam antibiotics is a significant global health challenge. The two primary mechanisms of resistance are:

-

Enzymatic Degradation: The production of beta-lactamase enzymes that hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic.

-

Target Modification: Alterations in the structure of PBPs, which reduce their affinity for beta-lactam antibiotics, rendering the drugs less effective.

This compound's role in resistance studies stems from its function as a classic penicillin substrate for many beta-lactamases and its binding affinity for various PBPs.

Data Presentation: this compound in Resistance Studies

Quantitative data on this compound is not as extensively published as for more common clinical penicillins. However, the following tables summarize available information and provide a template for data that can be generated using the protocols outlined in this guide.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Reference |

| Staphylococcus aureus (ATCC 29213) | Methicillin-Susceptible (MSSA) | Data Not Available | |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | PBP2a Positive | Data Not Available | |

| Escherichia coli (ATCC 25922) | Beta-Lactamase Negative | Data Not Available | |

| Escherichia coli (with TEM-1) | Beta-Lactamase Positive | Data Not Available |

Table 2: Kinetic Parameters of Beta-Lactamase Hydrolysis of this compound

| Beta-Lactamase | Class | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| TEM-1 | A | Data Not Available | Data Not Available | Data Not Available | |

| AmpC | C | Data Not Available | Data Not Available | Data Not Available |

Note: Kinetic studies on the hydrolysis of various penicillins by class A and C beta-lactamases have been performed.[3] The protocols herein can be adapted to determine these parameters for this compound.

Table 3: Penicillin-Binding Protein (PBP) Affinity of this compound

| Bacterial PBP | IC50 (µM) | Ki (µM) | Reference |

| Streptococcus pneumoniae PBP1a | Data Not Available | Data Not Available | [1] |

| Streptococcus pneumoniae PBP1b | Data Not Available | Data Not Available | [1] |

| Streptococcus pneumoniae PBP2a | Data Not Available | Data Not Available | [1] |

Note: DrugBank lists several PBPs in Streptococcus pneumoniae as targets for this compound, though quantitative binding affinities are not provided.[1] Competitive binding assays are the standard method to determine these values.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.[4][5][6]

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to the desired starting concentration.

-

Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well plate, typically from 64 µg/mL to 0.06 µg/mL.

-

Prepare a bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Beta-Lactamase Hydrolysis Assay

This spectrophotometric assay measures the rate of this compound hydrolysis by a purified beta-lactamase enzyme.[7]

Materials:

-

Purified beta-lactamase (e.g., TEM-1, AmpC)

-

This compound solution of known concentration

-

Phosphate buffer (pH 7.0)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and the beta-lactamase enzyme at a fixed concentration.

-

Initiate the reaction by adding a known concentration of this compound to the cuvette.

-

Monitor the change in absorbance over time at a wavelength where the hydrolyzed and intact forms of this compound have different extinction coefficients (typically in the UV range).

-

The initial rate of hydrolysis can be calculated from the linear portion of the absorbance versus time plot.

-

To determine Km and kcat, repeat the assay with varying concentrations of this compound and analyze the data using Michaelis-Menten kinetics.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of this compound for a specific PBP by measuring its ability to compete with a fluorescently labeled penicillin derivative, such as Bocillin-FL.[8][9][10]

Materials:

-

Bacterial membrane preparation containing PBPs or purified PBP

-

This compound solution

-

Bocillin-FL (fluorescent penicillin)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE apparatus and fluorescence gel scanner

Procedure:

-

Incubate the bacterial membrane preparation or purified PBP with varying concentrations of this compound for a predetermined time to allow for binding.

-

Add a fixed, saturating concentration of Bocillin-FL to the mixture and incubate for a short period to label any PBPs not bound by this compound.

-

Stop the reaction by adding a sample buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of the PBP bands. The concentration of this compound that inhibits 50% of Bocillin-FL binding is the IC50 value.

Visualizations of Pathways and Workflows

Mechanism of Beta-Lactam Action and Resistance

Figure 1: Simplified signaling pathway of this compound's action and bacterial resistance mechanisms.

Experimental Workflow for MIC Determination

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship in Competitive PBP Binding Assay

Figure 3: Logical relationship of molecules in a competitive PBP binding assay.

Conclusion

This compound serves as a valuable research tool for investigating the fundamental mechanisms of beta-lactam resistance. By employing the standardized protocols for MIC determination, beta-lactamase kinetics, and PBP binding affinity, researchers can generate crucial data to understand how bacteria evolve to evade the action of penicillin-class antibiotics. The workflows and pathways visualized in this guide provide a conceptual framework for designing and interpreting such studies. Further research to populate the data tables with this compound-specific values will enhance its utility as a probe in the ongoing effort to combat antibiotic resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 8. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Utilizing Azidocillin in Copper-Catalyzed Click Chemistry (CuAAC)

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[1][2] This reaction is celebrated for its high efficiency, selectivity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[3][4] The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne, driven by a copper(I) catalyst.[3][5] This powerful ligation chemistry has found extensive applications in drug discovery, bioconjugation, and materials science.[2][6]

Azidocillin, a penicillin derivative featuring an azide functional group, is an ideal substrate for CuAAC reactions. This allows for the covalent attachment of this compound to a variety of alkyne-modified molecules, including fluorescent probes, affinity tags, drug delivery systems, and larger biomolecules. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in CuAAC reactions.

Principle of the Reaction

The CuAAC reaction involves the [3+2] cycloaddition of the azide group on this compound with a terminal alkyne on a target molecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[7] To enhance the reaction rate and prevent oxidative side reactions that can damage sensitive biomolecules, a copper-chelating ligand is often employed.[8][9] Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are particularly well-suited for bioconjugation reactions.[10]

Experimental Protocols

This section provides detailed methodologies for performing CuAAC reactions with this compound. It is crucial to optimize reaction conditions for each specific application to achieve the highest efficiency.

Materials and Reagents

-

This compound

-

Alkyne-modified molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Organic co-solvent (e.g., DMSO, DMF, if required for solubility)

-

Aminoguanidine (optional, to prevent side reactions with proteins)[9]

-

Purification supplies (e.g., size-exclusion chromatography columns, HPLC system)

Stock Solution Preparation

Proper preparation of stock solutions is critical for reproducible results. It is recommended to prepare fresh solutions, especially for the reducing agent.

| Reagent | Stock Concentration | Solvent | Storage Conditions |

| This compound | 10 mM | DMSO or appropriate buffer | -20°C, protected from light |

| Alkyne-modified Molecule | 10 mM | DMSO or appropriate buffer | -20°C, protected from light |

| Copper(II) Sulfate | 100 mM | Deionized water | Room temperature |

| THPTA Ligand | 200 mM | Deionized water | Room temperature |

| Sodium Ascorbate | 100 mM | Deionized water (prepare fresh) | Use immediately |

| Aminoguanidine | 1 M | Deionized water | 4°C |

General Protocol for CuAAC Reaction with this compound

This protocol is a starting point and may require optimization based on the specific substrates and desired outcome.

-

Preparation of Reactants:

-

In a microcentrifuge tube, add the desired amount of the alkyne-modified molecule.

-

Add the this compound solution. A slight excess of one reactant (e.g., 1.2 equivalents) can be used to drive the reaction to completion.

-

Add the appropriate buffer to achieve the desired final reaction volume.

-

-

Catalyst and Ligand Addition:

-

Prepare the catalyst/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:2 to 1:5 molar ratio.[11] Allow the mixture to stand for a few minutes to form the complex.

-

Add the pre-mixed catalyst/ligand solution to the reaction mixture.

-

-

Initiation of the Reaction:

-

Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 30-60 minutes.[10] Protect the reaction from light, especially if using fluorescently labeled molecules.

-

-

Purification:

-

After the incubation period, purify the this compound conjugate from unreacted starting materials and catalyst components.

-

Common purification methods include size-exclusion chromatography, affinity purification, or HPLC.

-

Optimized Reaction Conditions

The following table provides a range of concentrations that can be used for optimizing the CuAAC reaction.

| Component | Recommended Final Concentration Range | Notes |

| This compound | 10 µM - 1 mM | The optimal concentration depends on the alkyne partner and the desired reaction rate. |

| Alkyne-modified Molecule | 10 µM - 1 mM | A 1:1 to 1:1.5 molar ratio of azide to alkyne is typically used. |

| Copper(II) Sulfate | 50 µM - 250 µM | Higher concentrations can increase the reaction rate but may also lead to protein damage.[12] |

| Ligand (THPTA) | 250 µM - 1.25 mM | A 5-fold excess of ligand to copper is recommended to protect biomolecules from reactive oxygen species.[7][12] |

| Sodium Ascorbate | 1 mM - 5 mM | A significant excess is used to maintain the copper in the Cu(I) state. |

| Aminoguanidine | 1 mM - 5 mM | Recommended for reactions involving proteins to prevent covalent modification by ascorbate oxidation byproducts.[9] |

| Reaction Time | 30 minutes - 4 hours | Reaction progress can be monitored by techniques such as LC-MS or TLC. |

| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at room temperature. |

| pH | 6.5 - 8.0 | The reaction is tolerant of a range of pH values, but a neutral to slightly basic pH is often optimal. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a copper-catalyzed click chemistry reaction using this compound.

CuAAC Catalytic Cycle

This diagram outlines the proposed catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 3. Click Chemistry [organic-chemistry.org]

- 4. csmres.co.uk [csmres.co.uk]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. axispharm.com [axispharm.com]

- 12. jenabioscience.com [jenabioscience.com]

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azidocillin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent modification of biomolecules in complex biological systems without the need for a toxic copper catalyst.[1][2] This "click chemistry" reaction occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage.[3] Its biocompatibility makes it an ideal tool for in vivo and in vitro labeling studies.[1]

Azidocillin is a semisynthetic derivative of penicillin, an essential class of β-lactam antibiotics.[4] Like its parent compound, this compound targets and inactivates penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis in the bacterial cell wall.[4][5][6] By replacing a functional group with a bioorthogonal azide handle, this compound serves as a chemical reporter to probe sites of active cell wall biosynthesis.[4]

These application notes provide a detailed protocol for a two-step labeling strategy: first, the metabolic incorporation of this compound into the peptidoglycan of live bacteria, followed by the covalent attachment of a reporter molecule (e.g., a fluorophore or biotin) via SPAAC for visualization and analysis.

Principle of the Method

The experimental approach involves two key stages:

-

Metabolic Labeling: Actively growing bacteria are incubated with this compound. The antibiotic is recognized by PBPs and incorporated into the peptidoglycan layer during cell wall synthesis and remodeling.[5][7] This process effectively tags the bacterial cell wall with azide functional groups.

-

Bioorthogonal Ligation (SPAAC): The azide-labeled bacteria are then treated with a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO), that is conjugated to a reporter probe (e.g., a fluorescent dye for microscopy or a biotin tag for enrichment).[8][9] The SPAAC reaction proceeds rapidly under physiological conditions, covalently attaching the probe to the sites of this compound incorporation.[10]

This method allows for the specific visualization or isolation of bacteria undergoing active cell wall synthesis, providing insights into bacterial growth, division, and the mechanism of action of β-lactam antibiotics.

Caption: Experimental workflow for labeling bacteria using this compound and SPAAC.

Quantitative Data: SPAAC Reaction Kinetics

| Azide | Cyclooctyne | k₂ (M⁻¹s⁻¹) | Conditions | Reference |

| Benzyl Azide | DIBO | 0.3 | Methanol, 25°C | [11] |

| Benzyl Azide | DIBAC | 0.9 | Methanol, 25°C | [11] |

| p-Azido-L-phenylalanine | Alexa488-DIBO | 62 ± 12 | Aqueous Buffer | [13] |

| 3-Azido-L-alanine | Sulfo-DBCO-amine | 0.55 - 1.22 | HEPES Buffer (pH 7), 37°C | [12] |

| 1-Azido-1-deoxy-β-D-glucopyranoside | Sulfo-DBCO-amine | 0.32 - 0.85 | PBS (pH 7), 37°C | [12] |

| Benzyl Azide | BCN | ~0.1 | Not Specified | [14] |

| Benzyl Azide | [9+1]CPP | 2.2 x 10⁻³ | DMSO-d6, 25°C | [15] |

Note: DIBO = 4-Dibenzocyclooctynol, DIBAC = Dibenzoazacyclooctyne, BCN = Bicyclononyne, CPP = Cycloparaphenylene. This data is for comparative purposes; actual rates with this compound may vary.

Experimental Protocols

This protocol is adapted from established methods for labeling bacterial cell walls using bioorthogonal probes.[8][9] Researchers should optimize concentrations and incubation times for their specific bacterial strain and experimental setup.

Materials and Reagents

-

Bacterial Strain: e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli.

-

Growth Media: Appropriate liquid medium (e.g., LB, TSB, Mueller-Hinton Broth).

-

This compound: Synthesized or commercially sourced. Prepare a stock solution (e.g., 10-50 mM in DMSO or water) and store at -20°C.

-

Cyclooctyne Probe: e.g., DBCO-488, DBCO-biotin. Prepare a stock solution (e.g., 1-10 mM in DMSO) and store at -20°C, protected from light.

-

Buffers: Phosphate-Buffered Saline (PBS, pH 7.4).

-

Fixative (Optional): 4% Paraformaldehyde (PFA) in PBS.

-

Microcentrifuge tubes, incubator, shaker, centrifuge.

-

Instrumentation: Fluorescence microscope or flow cytometer.

Protocol 1: Metabolic Labeling of Bacteria with this compound

-

Prepare Bacterial Culture: Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate growth medium. Grow overnight at the optimal temperature (e.g., 37°C) with shaking.

-

Subculture: The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD₆₀₀) of ~0.05-0.1.

-

Grow to Mid-Log Phase: Incubate the culture at the optimal temperature with shaking until it reaches the mid-exponential growth phase (OD₆₀₀ ≈ 0.4-0.6).

-

Introduce this compound: Add this compound to the culture to a final concentration typically ranging from 25 µM to 500 µM. A concentration near the minimal inhibitory concentration (MIC) is often a good starting point. Note: A no-Azidocillin culture should be run in parallel as a negative control.

-

Incubate: Continue to incubate the cells under normal growth conditions for a period that allows for sufficient incorporation into the cell wall. This can range from 30 minutes to a few hours, depending on the bacterial doubling time.

Protocol 2: SPAAC Reaction with a DBCO-Probe

-

Harvest Cells: Pellet the bacterial cells from the labeling culture by centrifugation (e.g., 5,000 x g for 5 minutes).

-

Wash Cells: Discard the supernatant and resuspend the cell pellet in 1 mL of PBS (pH 7.4). Centrifuge again and discard the supernatant. Repeat this wash step twice to remove any unincorporated this compound and residual media.

-

Resuspend for SPAAC: After the final wash, resuspend the cell pellet in a suitable volume of PBS (e.g., 200-500 µL).

-

Add DBCO-Probe: Add the DBCO-conjugated probe to the cell suspension. A final concentration of 10-50 µM is a common starting point. Mix gently.

-

Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C, protected from light.

-

Wash Again: After the SPAAC reaction, wash the cells three times with PBS to remove the unreacted DBCO-probe. Pellet the cells by centrifugation between each wash.

-

Final Resuspension: Resuspend the final cell pellet in PBS or an appropriate buffer for analysis.

Protocol 3: Sample Preparation and Analysis

-

For Fluorescence Microscopy:

-

After the final wash, resuspend the cells in 100 µL of PBS.

-

(Optional) Fix the cells by adding 4% PFA and incubating for 20 minutes at room temperature. Wash once with PBS after fixation.

-

Spot 5-10 µL of the cell suspension onto a microscope slide, cover with a coverslip, and image using the appropriate filter sets.

-

-

For Flow Cytometry:

-

After the final wash, resuspend the cells in a larger volume of PBS (e.g., 1 mL).

-

Analyze the sample on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore. Compare the fluorescence intensity to the negative control (cells not treated with this compound).

-

Visualizing the Mechanism

The following diagram illustrates the molecular mechanism of this compound targeting the bacterial cell wall, followed by the SPAAC reaction.

Caption: Mechanism of PBP inhibition by this compound and subsequent SPAAC labeling.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Azalomycin F4a targets peptidoglycan synthesis of Gram-positive bacteria revealed by high-throughput CRISPRi-seq analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C16H17N5O4S | CID 15574941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioorthogonal Radiolabeling of Azide-Modified Bacteria Using [18F]FB-sulfo-DBCO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Proteins with Azidocillin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the labeling of proteins, specifically penicillin-binding proteins (PBPs), using Azidocillin. This method leverages the covalent interaction between the β-lactam ring of this compound and the active site of PBPs, followed by a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate a reporter molecule for detection and analysis.

Introduction

This compound is a derivative of the antibiotic penicillin and acts as a potent tool for activity-based protein profiling. By binding to the active site of penicillin-binding proteins (PBPs), it effectively inhibits the synthesis of the bacterial cell wall.[1][2] The key feature of this compound for protein labeling is its azide moiety, which serves as a bioorthogonal handle.[3][4][5] This azide group does not interfere with the biological activity of the molecule and allows for the specific attachment of a reporter molecule, such as a fluorophore or biotin, via click chemistry.[3][4][5][6][7] This two-step labeling strategy enables the visualization, identification, and quantification of PBPs in complex biological samples.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and highly efficient click reaction that forms a stable triazole linkage between the azide on the this compound-labeled protein and an alkyne-functionalized reporter molecule.[3][7][8] This method is highly selective and can be performed in aqueous buffers, making it suitable for biological samples.[3][9]

Principle of the Method

The this compound-based protein labeling method consists of two main stages:

-

Labeling of Target Proteins: Live cells, cell lysates, or purified proteins are incubated with this compound. The β-lactam ring of this compound forms a covalent bond with a serine residue in the active site of PBPs, resulting in the protein being tagged with an azide group.[10][11]

-

Click Chemistry Reaction: The azide-labeled proteins are then reacted with an alkyne-containing reporter molecule (e.g., a fluorescent dye-alkyne or biotin-alkyne) in the presence of a copper(I) catalyst. This results in the covalent attachment of the reporter to the protein via a stable triazole linkage.

The labeled proteins can then be detected and analyzed using various techniques, including SDS-PAGE with in-gel fluorescence scanning, fluorescence microscopy, or mass spectrometry for identification of the labeled proteins.

Experimental Protocols

Protocol 1: In Situ Labeling of Bacterial PBPs with this compound

This protocol describes the labeling of PBPs in live bacterial cells.

Materials:

-

Bacterial culture of interest

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO (for dissolving this compound)

-

Microcentrifuge tubes

Procedure:

-

Grow the bacterial culture to the desired optical density (e.g., mid-log phase).

-

Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture should be kept below 1% to minimize toxicity.

-

Add this compound to the bacterial culture to the desired final concentration. Optimal concentrations may vary between bacterial species and should be determined empirically (see Table 1 for suggested starting concentrations).

-

Incubate the culture for a specific period (e.g., 30 minutes to 1 hour) at the optimal growth temperature for the bacteria.

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with ice-cold PBS to remove unbound this compound.

-

The cell pellet containing azide-labeled proteins is now ready for the click chemistry reaction (Protocol 3) or can be stored at -80°C for later use.

Protocol 2: Labeling of PBPs in Cell Lysates with this compound

This protocol is suitable for labeling PBPs in a cell-free environment.

Materials:

-

Bacterial cell pellet

-

Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

-

This compound stock solution

-

Microcentrifuge tubes

Procedure:

-

Resuspend the bacterial cell pellet in ice-cold lysis buffer.

-

Lyse the cells using a suitable method (e.g., sonication or bead beating) on ice.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C) to remove cell debris.

-

Transfer the supernatant (cell lysate) to a fresh tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Add this compound to the cell lysate to the desired final concentration.

-

Incubate the lysate for 1 hour at room temperature or 37°C with gentle agitation.

-

The lysate containing azide-labeled proteins is now ready for the click chemistry reaction (Protocol 3).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the attachment of an alkyne-reporter to the this compound-labeled proteins.

Materials:

-

Azide-labeled cell pellet or lysate from Protocol 1 or 2

-

Alkyne-reporter stock solution (e.g., fluorescent dye-alkyne or biotin-alkyne in DMSO)

-

Click chemistry reaction buffer components:

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)[9]

-

Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

-

-

PBS, pH 7.4

Procedure:

-

Resuspend the azide-labeled cell pellet in PBS or use the azide-labeled lysate.

-

For a typical 100 µL reaction, add the following components in order:

-

To the azide-labeled sample, add the alkyne-reporter to a final concentration of 10-100 µM.

-

Add THPTA ligand to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 200 µM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

-

Vortex the reaction mixture gently.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

-

The protein sample is now labeled with the reporter molecule and is ready for downstream analysis.

Protocol 4: Analysis of Labeled Proteins by SDS-PAGE and In-Gel Fluorescence Scanning

Materials:

-

Reporter-labeled protein sample from Protocol 3

-

SDS-PAGE loading buffer

-

Fluorescence gel imager

Procedure:

-

Add SDS-PAGE loading buffer to the labeled protein sample and heat at 95°C for 5 minutes to denature the proteins.[10][12]

-

Load the samples onto a polyacrylamide gel. The percentage of the gel should be chosen based on the expected molecular weight of the target PBPs.[12][14]

-

Run the gel according to standard SDS-PAGE protocols.[10][12][13][14]

-

After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.[4]

Quantitative Data Summary